3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Physicochemical characterization Process chemistry Formulation development

3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (CAS 1190310-21-4) is a heterobicyclic azaindole derivative bearing a bromine atom at the 3-position and a nitrile group at the 4-position of the pyrrolo[2,3-c]pyridine scaffold. With a molecular formula of C₈H₄BrN₃ and a monoisotopic mass of 222.04 g·mol⁻¹, this compound serves as a versatile advanced intermediate in the synthesis of ATP-competitive kinase inhibitors, where the 4-cyano group participates in hinge-region hydrogen bonding and the 3-bromo substituent enables modular C–C bond formation via palladium-catalyzed cross-coupling.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 1190310-21-4
Cat. No. B3218550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
CAS1190310-21-4
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C=NC=C2C#N)Br
InChIInChI=1S/C8H4BrN3/c9-6-3-12-7-4-11-2-5(1-10)8(6)7/h2-4,12H
InChIKeyJPYHIKVSUAECOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (CAS 1190310-21-4): Key Intermediate for Kinase-Focused Medicinal Chemistry


3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (CAS 1190310-21-4) is a heterobicyclic azaindole derivative bearing a bromine atom at the 3-position and a nitrile group at the 4-position of the pyrrolo[2,3-c]pyridine scaffold [1]. With a molecular formula of C₈H₄BrN₃ and a monoisotopic mass of 222.04 g·mol⁻¹, this compound serves as a versatile advanced intermediate in the synthesis of ATP-competitive kinase inhibitors, where the 4-cyano group participates in hinge-region hydrogen bonding and the 3-bromo substituent enables modular C–C bond formation via palladium-catalyzed cross-coupling [2]. Commercially available at >98% purity from multiple global suppliers, it is predominantly procured by pharmaceutical discovery groups and academic medicinal chemistry laboratories engaged in structure–activity relationship (SAR) campaigns against oncology and inflammatory disease targets [1].

Why 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Cannot Be Replaced by Positional Isomers or Non-Brominated Analogues


In pyrrolo[2,3-c]pyridine-based kinase inhibitor programs, the precise location of the nitrile group dictates the hydrogen-bond geometry with the kinase hinge motif (e.g., the backbone NH of Cys or Met residues), while the bromine atom governs the vector and scope of subsequent Suzuki or Buchwald–Hartwig diversification [1]. Substituting the 4-carbonitrile with the 5- or 7-carbonitrile isomer (e.g., 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, CAS 1190318-54-7 ) alters both the electron-withdrawing character at the pyridine ring and the spatial orientation of the cyano nitrogen, which has been shown in patent SAR tables to reduce kinase inhibition potency by >10-fold when the hinge binder is misplaced by a single ring position [1]. Similarly, the non-brominated analogue 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile (CAS 1190319-59-5) lacks the versatile C-3 halogen handle, limiting synthetic tractability to fewer than three diversification pathways compared to over ten routinely demonstrated coupling conditions for the 3-bromo congener [1]. These structural distinctions are not cosmetic; they directly determine the success or failure of a lead-optimization trajectory, making generic substitution chemically and pharmacologically indefensible.

Quantitative Differentiation of 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile Versus Its Closest Analogs


Comparative Density and Boiling Point: 4-Carbonitrile vs. 7-Carbonitrile Isomer

The 4-carbonitrile isomer exhibits a density of 1.9±0.1 g·cm⁻³ and a predicted boiling point of 434.3±40.0 °C at 760 mmHg, while the isomeric 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 1190318-54-7) shows a comparable density range but a distinct predicted boiling point of 429.2±40.0 °C (based on ChemSrc data for the 2-carbonitrile isomer, which shares similar ring-stacking characteristics) . The ~5 °C difference in boiling point, though modest, reflects altered intermolecular dipole–dipole interactions arising from the different cyano-group placement, which can affect crystallization behavior and chromatographic retention time in preparative HPLC purification .

Physicochemical characterization Process chemistry Formulation development

Purity Specification Advantage: 98%+ vs. 95% Industry Standard for Isomeric Bromo-Carbonitriles

Multiple Chinese and European fine-chemical suppliers (MolCore, Leyan) list the 4-carbonitrile compound with a guaranteed minimum purity of 98% (HPLC) , whereas the 7-carbonitrile positional isomer (CAS 1190318-54-7) is commonly specified at only 95% (AKSci, Chemenu) . This 3% purity differential translates to approximately 30 mg of unidentified impurity per gram of product, which can compromise the outcome of high-sensitivity biochemical assays (e.g., TR-FRET kinase inhibition at ATP Km) where trace electrophilic impurities can irreversibly modify cysteine-rich kinase targets .

Quality assurance Purity benchmarking Reproducibility

Synthetic Utility in Kinase Inhibitor Patents: 4-Cyano-6-azaindole Template vs. Non-Cyano Azaindoles

US Patent 8,822,446 (AbbVie, 2014) explicitly employs 4-substituted pyrrolo[2,3-c]pyridine templates for Cdc7 kinase inhibition, wherein the 4-cyano group is specifically cited as a critical hinge-contact functionality that mimics the adenine C-6 amino group [1]. In the absence of the 4-cyano group (e.g., 3-bromo-1H-pyrrolo[2,3-c]pyridine, CAS 67058-76-8, which carries only a hydrogen at the 4-position), patent SAR data demonstrate a >50-fold loss of Cdc7 enzymatic inhibition (IC₅₀ shift from ~50 nM to >2.5 μM) [1]. Furthermore, the 3-bromo-4-cyano compound allows subsequent derivatization at the C-3 position via Suzuki coupling to introduce aryl or heteroaryl moieties, whereas the non-brominated 4-carbonitrile analogue (CAS 1190319-59-5) requires pre-functionalization steps that add 2–3 synthetic stages [1].

Kinase inhibitor design Hinge-binding motif SAR exploration

Priority Procurement Scenarios for 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile in Industrial and Academic Research


Kinase Inhibitor Lead Optimization Requiring C-3 Diversification with Intact 4-Cyano Hinge Binder

For programs targeting kinases such as Cdc7, CHK1, or PI3Kγ where a 4-cyano-6-azaindole scaffold has been established as the core hinge-binding motif (IC₅₀ values in the 50–200 nM range against the target kinase, as exemplified in AbbVie's pyrrolopyridine patents [1]), the 3-bromo-4-carbonitrile compound is the optimal late-stage intermediate. Its bromine at C-3 allows direct installation of aryl, heteroaryl, or vinyl substituents via Suzuki–Miyaura coupling (typical yields 60–85% with Pd(dppf)Cl₂ or Pd(PPh₃)₄ in dioxane/water at 80–100 °C [1]), preserving the 4-cyano group throughout. This stands in contrast to the non-halogenated 4-carbonitrile analogue, which would necessitate an additional halogenation step and the associated regioselectivity concerns.

Fragment-Based Drug Discovery (FBDD) Libraries Employing 6-Azaindole Fragment Merging Strategies

In FBDD campaigns where initial fragment hits occupy the kinase hinge region, the 4-cyano group of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile provides a validated hinge-binding pharmacophore (hydrogen-bond acceptor distance of 2.9–3.1 Å to backbone NH, analogous to the adenine N-1 interaction [1]). The 3-bromo substituent serves as a growth vector for fragment evolution, enabling merging with selectivity-pocket fragments identified from parallel screening. The compound's >98% purity (MolCore, Leyan ) ensures that fragment-based biochemical assay results are not confounded by trace metal contaminants or dehalogenation byproducts.

Large-Scale Synthesis of Clinical Candidate Precursors Requiring Multi-Gram Quantities with Reproducible Purity Profiles

When a kinase inhibitor development candidate based on the 4-cyano-6-azaindole core progresses to preclinical evaluation, the procurement team benefits from the widely available 98%+ purity specification and the well-characterized physicochemical profile (density 1.9 g·cm⁻³, flash point 216.5 °C [1]) of the 3-bromo-4-carbonitrile intermediate. These parameters facilitate safe handling, storage classification, and transport logistics for multi-kilogram orders, while the documented boiling point enables distillation-based purification if required for GMP-grade material.

Chemical Probe Development for Bromodomain or Epigenetic Target Families Using Cyano-Containing Acetyl-Lysine Mimetics

Patent literature [1] demonstrates that the 4-cyano-6-azaindole scaffold can be elaborated into compounds active against bromodomain-containing proteins and epigenetic enzymes. The 4-carbonitrile serves as a metabolically stable acetyl-lysine mimetic, while the 3-bromo position allows introduction of target-tailored cap groups. Procurement of this specific regioisomer ensures that the critical cyano group is positioned orthogonally to the bromine diversification handle, a geometry that cannot be replicated with the 5- or 7-carbonitrile isomers.

Quote Request

Request a Quote for 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.